HADA hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

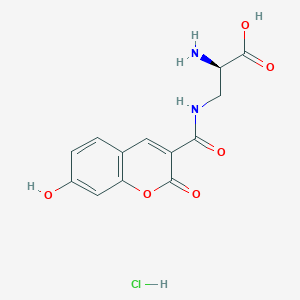

(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOEKQNBIXHDI-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Principle of Peptidoglycan Labeling with HADA Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the use of HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride, a fluorescent D-amino acid (FDAA), for the in situ labeling of bacterial peptidoglycan. This powerful tool allows for the visualization of cell wall synthesis, providing critical insights into bacterial growth, division, and the effects of antimicrobial agents.

Introduction to HADA and Peptidoglycan Labeling

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), a polymer of sugars and amino acids that forms a mesh-like layer outside the plasma membrane.[1] This structure is essential for maintaining cell shape and protecting against osmotic lysis, making its synthesis pathway a prime target for antibiotics.[2][3] HADA is a blue fluorescent D-amino acid that serves as a probe to visualize the sites of active PG synthesis in live bacteria.[4][5] Its utility stems from its ability to be metabolically incorporated into the PG structure by the cell's own enzymatic machinery, offering a non-invasive and specific method for studying cell wall dynamics.

Chemical Structure and Properties:

HADA hydrochloride is the salt form of 7-hydroxycoumarin-3-carboxylic acid linked to the amino group of D-alanine. This structure mimics the natural D-alanine residues that are integral components of the peptide stems in peptidoglycan.

-

Molecular Formula: C₁₃H₁₃ClN₂O₆

-

Molecular Weight: 328.71 g/mol

-

Excitation/Emission Maxima: ~405 nm / ~450 nm

The Principle of HADA Incorporation into Peptidoglycan

The core principle of HADA labeling lies in the promiscuity of the enzymes involved in the final stages of peptidoglycan synthesis, specifically transpeptidases. These enzymes, which include both D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases, are responsible for cross-linking the peptide stems of adjacent glycan strands, a crucial step for the integrity of the peptidoglycan sacculus.

HADA, as a D-alanine analog, is recognized as a substrate by these transpeptidases and is incorporated into the peptide side chains of the peptidoglycan. This incorporation occurs at the sites of active cell wall synthesis, allowing for the direct visualization of where new peptidoglycan is being inserted into the existing cell wall. For example, in rod-shaped bacteria like E. coli and B. subtilis, labeling is observed at the sidewall and the septum during cell division. In contrast, polarly growing bacteria such as Agrobacterium tumefaciens and Streptomyces venezuelae show labeling at a single pole.

It is important to note that HADA is incorporated through extracytoplasmic pathways and not by cytoplasmic incorporation into the D-Ala-D-Ala dipeptide precursor. This means HADA directly reports on the activity of the transpeptidases in the periplasm.

dot

Caption: Peptidoglycan synthesis pathway and HADA incorporation.

Experimental Protocols for HADA Labeling

The following protocols are generalized from multiple sources and may require optimization for specific bacterial species and experimental conditions.

General Stock Solution Preparation

-

Prepare a stock solution of this compound. Dissolve this compound in dimethyl sulfoxide (DMSO) to a recommended concentration of 250 mM.

-

Storage. Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Long-Pulse Labeling for Uniform Cell Wall Staining

This method is suitable for visualizing the overall distribution of peptidoglycan.

-

Cell Culture. Grow bacteria to the desired optical density (e.g., OD₅₇₈ of 0.1) in an appropriate culture medium.

-

HADA Incubation. Add HADA stock solution to the culture to a final concentration of 250 µM to 500 µM.

-

Incubation. Incubate the culture with shaking for a duration equivalent to one to two generations at the appropriate temperature (e.g., 37°C for E. coli).

-

Washing. To improve the signal-to-noise ratio, it is crucial to wash the cells to remove unincorporated HADA. An optimized washing procedure involves:

-

Adding 1/10th volume of 10x sodium citrate buffer (pH 2.25) to stop growth and label incorporation.

-

Pelleting the cells by centrifugation at 4°C.

-

Washing once with 1x sodium citrate buffer (pH 3.0).

-

Washing twice with phosphate-buffered saline (PBS, pH 7.4).

-

-

Fixation (Optional). Cells can be fixed with 3% paraformaldehyde.

-

Microscopy. Resuspend the cell pellet in PBS and mount on a slide for fluorescence microscopy using a DAPI filter set.

Short-Pulse Labeling for Visualizing Active Growth Sites

This method is used to identify the specific locations of new peptidoglycan synthesis.

-

Cell Culture. Grow bacteria to the mid-logarithmic phase.

-

HADA Pulse. Add HADA to the culture at a final concentration of 100 µM to 500 µM.

-

Incubation. Incubate for a short period, typically 2-8% of the doubling time (e.g., 1-5 minutes for E. coli).

-

Washing. Follow the optimized washing procedure described in section 3.2.4.

-

Microscopy. Immediately proceed to imaging to visualize the localized fluorescence at the sites of active PG synthesis.

dot

Caption: General experimental workflow for HADA labeling.

Quantitative Data and Considerations

The efficiency of HADA labeling can be influenced by several factors, including the bacterial species, probe concentration, incubation time, and culture medium.

| Parameter | Value/Range | Organism(s) | Notes | Reference(s) |

| HADA Concentration | 250 µM - 1 mM | E. coli, S. aureus, A. baumannii | Higher concentrations may be needed in minimal media to increase signal. | |

| Incubation Time (Long Pulse) | 30 min - 2 hours | E. coli, S. aureus | Typically corresponds to 1-2 generation times. | |

| Incubation Time (Short Pulse) | 30 s - 5 min | E. coli | For visualizing active synthesis sites. | |

| Signal-to-Noise Ratio (SNR) in E. coli | 6.3 | E. coli | Compared to NADA (1.9) and TDL (1.07). HADA is considered robust. | |

| Signal-to-Noise Ratio (SNR) in B. subtilis | 2.69 | B. subtilis | Compared to NADA (1.55) and TDL (2.91). |

Key Considerations:

-

Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane can be a barrier to larger fluorescent probes. HADA, being relatively small, generally labels Gram-negative bacteria effectively.

-

Peptidoglycan Hydrolases: During sample preparation, PG hydrolases can remove incorporated HADA, particularly from active sites like the division septum. The optimized washing protocol with acidic citrate buffer helps to inactivate these enzymes and preserve the signal.

-

Photostability: While HADA is robust and reliable, it is dimmer and less photostable than some other FDAAs like FDL or TDL. This should be considered when designing imaging experiments.

-

Toxicity: At typical working concentrations, HADA does not generally affect bacterial growth rates. However, it is always advisable to perform control experiments to confirm this for the specific strain and conditions being studied.

Applications in Research and Drug Development

The ability to visualize active peptidoglycan synthesis makes HADA an invaluable tool in several areas:

-

Bacterial Cell Biology: Studying fundamental processes of bacterial growth, cell division, and morphogenesis.

-

Antibiotic Research: Assessing the mechanism of action of cell wall-active antibiotics by observing changes in PG synthesis patterns. For instance, inhibition of HADA incorporation can indicate that an antibiotic is targeting PG synthesis.

-

Drug Discovery: Screening for novel compounds that disrupt cell wall synthesis.

-

Biofilm Research: Investigating cell wall dynamics within complex bacterial communities.

Conclusion

This compound provides a robust and versatile method for labeling bacterial peptidoglycan. By understanding the core principle of its incorporation by transpeptidases and by employing optimized experimental protocols, researchers can effectively visualize cell wall synthesis in a wide range of bacteria. This capability offers profound insights into bacterial physiology and provides a powerful platform for the development of new antimicrobial strategies.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to the Mechanism of HADA Incorporation into the Bacterial Cell Wall

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the incorporation of the fluorescent D-amino acid (FDAA) 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine (HADA) into the bacterial cell wall. This document details the enzymatic processes, cellular localization, and key factors influencing this powerful tool for studying bacterial peptidoglycan synthesis and dynamics.

Core Mechanism of HADA Incorporation

HADA, a blue fluorescent D-amino acid analog, serves as a probe to visualize active peptidoglycan (PG) biosynthesis in live bacteria.[1][2][3] Its incorporation is not a passive process but is mediated by the enzymatic machinery responsible for the final steps of cell wall assembly. The core mechanism involves the recognition of HADA as a substrate by periplasmic transpeptidases, which catalyze the cross-linking of peptide stems within the PG sacculus.

There are two primary enzymatic pathways for HADA incorporation:

-

D,D-Transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes are the canonical machinery for PG cross-linking in most bacteria. They catalyze the formation of a peptide bond between the fourth amino acid (D-Alanine) of one peptide stem and the third amino acid (e.g., meso-diaminopimelic acid or L-Lysine) of an adjacent stem. PBPs recognize HADA as an analog of D-Alanine and incorporate it into the terminus of the peptide stem.[4][5]

-

L,D-Transpeptidases (LDTs): Present in many bacterial species, including important pathogens, LDTs provide an alternative cross-linking mechanism. They form a bond between the third amino acids of two adjacent peptide stems. LDTs can also incorporate D-amino acids, including HADA, into the peptide stems, often in a growth-independent manner.

Crucially, single D-amino acid probes like HADA are incorporated extracellularly in the periplasm, distinguishing them from dipeptide D-amino acid probes which are incorporated via the cytoplasmic Lipid II synthesis pathway. This makes HADA a specific reporter for the activity of periplasmic transpeptidases.

Diagram of HADA Incorporation Pathways

Caption: Pathways of HADA incorporation into peptidoglycan.

Quantitative Data on HADA Incorporation

Precise kinetic parameters (Km, kcat) for HADA with specific purified transpeptidases are not extensively reported in the literature. However, semi-quantitative and relative quantitative data from various studies provide valuable insights into the efficiency and dynamics of HADA labeling.

Relative Incorporation of HADA in Bacterial Mutants

The following table summarizes the observed changes in HADA incorporation in various bacterial mutants compared to their wild-type counterparts. This data highlights the contribution of different enzymes to the overall labeling.

| Bacterial Species | Mutant | Key Gene Function | Relative HADA Incorporation | Reference |

| Escherichia coli | Δ6LDT | Deletion of 6 L,D-transpeptidases | ~10-fold lower than wild-type | |

| Escherichia coli | ΔldtD | Deletion of a single L,D-transpeptidase | ~50% of wild-type | |

| Escherichia coli | Δ6LDTΔdacA | Deletion of 6 LDTs and a D,D-carboxypeptidase | ~2-fold greater than Δ6LDT | |

| Bdellovibrio bacteriovorus | Δ2ldt | Deletion of 2 L,D-transpeptidases | ~2-4 times less than wild-type during predation |

Inhibition of HADA Incorporation by Antibiotics

The incorporation of HADA can be inhibited by antibiotics that target peptidoglycan synthesis, particularly β-lactams which are known inhibitors of transpeptidases. While specific inhibition constants (Ki or IC50) for HADA incorporation are not widely available, studies have reported the qualitative and semi-quantitative effects of various antibiotics.

| Bacterial Species | Antibiotic | Target | Observed Effect on HADA Incorporation | Reference |

| Bacillus subtilis | Ampicillin | D,D-Transpeptidases | >80% inhibition | |

| Bacillus subtilis | Penicillin G | D,D-Transpeptidases | Significant inhibition (~65-80% with TDL probe) | |

| Bacillus subtilis | D-cycloserine | Alanine racemase, D-Ala-D-Ala ligase, and Transpeptidases | Significant inhibition (~65-80% with TDL probe) | |

| Escherichia coli | Ampicillin | D,D-Transpeptidases | ~30% inhibition | |

| Escherichia coli | Meropenem | D,D- and L,D-Transpeptidases | Virtually complete inhibition | |

| Clostridioides difficile | Cefoxitin | D,D-Carboxypeptidases/Transpeptidases | Drastic modification of PG structure, affecting LDT substrate availability |

Experimental Protocols

This section provides detailed methodologies for key experiments involving HADA to study bacterial cell wall biosynthesis.

HADA Labeling of Bacterial Cells (E. coli Example)

This protocol is adapted from an optimized method to preserve HADA signal at the division septum.

Materials:

-

Bacterial culture (E. coli) in exponential growth phase.

-

HADA stock solution (e.g., 50 mM in DMSO).

-

10x Sodium citrate buffer (pH 2.25).

-

1x Sodium citrate buffer (pH 3.0).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

3% Paraformaldehyde (PFA) solution (for fixation).

-

Agarose pads (for microscopy).

Procedure:

-

Grow E. coli cells to an OD578 of approximately 0.4 in a suitable growth medium at 37°C.

-

Dilute the culture to an OD578 of 0.1 in pre-warmed medium.

-

Add HADA to a final concentration of 250 µM.

-

Incubate for the desired labeling period (e.g., 30 minutes for long-pulse labeling) at 37°C with shaking.

-

To stop the reaction and preserve the label, add 1/10th volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture.

-

Immediately place the tube on ice.

-

Centrifuge the cells at 16,200 x g for 2 minutes at 4°C.

-

Carefully remove the supernatant and resuspend the cell pellet in 1 ml of ice-cold 1x sodium citrate buffer (pH 3.0).

-

Centrifuge as in step 7.

-

Resuspend the pellet in 1.5 ml of ice-cold 1x PBS (pH 7.4).

-

Repeat the centrifugation and PBS wash one more time.

-

For fixation, resuspend the final cell pellet in 100 µl of 3% PFA and incubate on ice for 15 minutes.

-

Wash the fixed cells twice with 1 ml of ice-cold PBS.

-

Resuspend the final pellet in a small volume of PBS for microscopy.

-

Spot 3 µl of the cell suspension onto an agarose pad for imaging.

Workflow for HADA Labeling and Microscopy

Caption: Experimental workflow for HADA labeling of bacteria.

In Vitro HADA Incorporation Assay Coupled to Peptidoglycan Synthesis

This protocol describes an in vitro assay to demonstrate the incorporation of HADA into peptidoglycan by purified enzymes.

Materials:

-

Purified L,D-transpeptidase (e.g., LdtD).

-

Purified PBP5 (D,D-carboxypeptidase).

-

Purified PBP1b with an inactive transpeptidase domain (PBP1b-TP*).

-

Purified LpoB.

-

Radioactively labeled Lipid II.

-

Peptidoglycan from a bacterial strain (e.g., E. coli Δ6LDT).

-

HADA.

-

Reaction buffer (50 mM Tris-HCl pH 7.0, 175 mM NaCl, 10 mM MgCl2, 0.1% Triton X-100).

Procedure:

-

Prepare a reaction mixture in a final volume of 50 µl containing:

-

200 µM HADA

-

Radioactively labeled Lipid II (~10,000 dpm)

-

15 µl of PG from E. coli Δ6LDT

-

1 µM PBP5

-

1 µM PBP1b-TP*

-

2 µM LpoB

-

2 µM LdtD

-

-

Incubate the reaction mixture for 2 hours at 37°C.

-

Stop the reaction by boiling the samples for 10 minutes.

-

Centrifuge the samples for 20 minutes to pellet insoluble PG.

-

Recover the supernatant and adjust the pH to 4 with 20% phosphoric acid.

-

Analyze the soluble fraction by HPLC to detect HADA-labeled muropeptides.

Logical Flow of In Vitro HADA Incorporation Assay

Caption: Logical flow of an in vitro HADA incorporation assay.

Conclusion

HADA has emerged as an indispensable tool for the real-time visualization of peptidoglycan synthesis in a wide range of bacteria. Its incorporation is a direct reflection of the activity of D,D- and L,D-transpeptidases, the key enzymes in bacterial cell wall cross-linking. Understanding the nuances of its incorporation mechanism, as detailed in this guide, is critical for the accurate interpretation of experimental results and for leveraging this technology in the discovery of novel antimicrobial agents that target the bacterial cell wall. Further research to elucidate the specific kinetic parameters of HADA with various transpeptidases will undoubtedly enhance its utility as a quantitative probe in bacterial cell biology.

References

- 1. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Inhibition of Transpeptidase Activity in Escherichia coli by Thienamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

HADA Hydrochloride: A Technical Guide to a Fluorescent Probe for Bacterial Cell Wall Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine hydrochloride (HADA hydrochloride) is a blue fluorescent D-amino acid (FDAA) that has emerged as a powerful tool in microbiology for the in situ labeling of peptidoglycan (PG) in live bacteria.[1][2] Its ability to be efficiently incorporated into the bacterial cell wall at sites of active biosynthesis allows for the specific and covalent probing of bacterial growth and morphology with minimal perturbation to the organism.[3][4] This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and applications in microbiological research.

Core Mechanism of Action

This compound's utility lies in its structural similarity to D-alanine, a key component of the peptide stems that cross-link glycan chains in the bacterial peptidoglycan layer. This mimicry allows HADA to be recognized and incorporated into the PG by two main classes of enzymes: DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs), and L,D-transpeptidases (LDTs).[5] These enzymes are responsible for the final steps of peptidoglycan synthesis, specifically the formation of peptide cross-links that provide structural integrity to the cell wall. By replacing a native D-alanine residue with the fluorescently tagged HADA molecule, researchers can visualize the locations of active cell wall synthesis.

The incorporation of HADA provides a direct readout of PG synthesis dynamics, enabling the study of bacterial growth patterns, cell division, and the effects of antibiotics that target the cell wall.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in microbiological experiments.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | ~405 nm | |

| Emission Wavelength (λem) | ~450 nm | |

| Molecular Weight | 328.71 g/mol | |

| Purity | ≥98% |

| Parameter | Concentration Range | Typical Concentration | Reference(s) |

| Working Concentration | 250 µM - 500 µM | 250 µM | |

| Stock Solution (in DMSO) | 50 mM | 50 mM |

| Parameter | Duration | Organism Example(s) | Reference(s) |

| Short Pulse Labeling | 30 seconds - 2 minutes | E. coli | |

| Long Pulse Labeling | 30 minutes | E. coli, S. aureus | |

| Generational Labeling | 2 hours (several generations) | S. venezuelae |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Standard Protocol for in situ Labeling of Bacterial Peptidoglycan

This protocol is a general guideline and may require optimization for specific bacterial species and experimental conditions.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate bacterial growth medium (e.g., TSB, LB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium citrate buffer, pH 3.0 (for optimized protocol)

-

10x sodium citrate buffer, pH 2.25 (for optimized protocol)

-

Paraformaldehyde (for fixation)

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set or equivalent

Procedure:

-

Prepare HADA Stock Solution: Dissolve this compound in DMSO to a final concentration of 50 mM. Store aliquots at -20°C, protected from light.

-

Culture Preparation: Dilute the bacterial culture to an optical density (OD) of 0.1 in pre-warmed growth medium in a sterile microcentrifuge tube.

-

Labeling: Add the HADA stock solution to the cell culture to achieve a final concentration of 250 µM.

-

Incubation: Incubate the culture with shaking for the desired duration (e.g., 30 minutes for long-pulse labeling) at the optimal growth temperature for the bacterium (e.g., 37°C).

-

Stopping the Labeling and Washing (Standard Method): a. Aspirate the dye-containing medium. b. Wash the cells 2-3 times with fresh culture medium or PBS for 5 minutes each time to remove unbound HADA.

-

Stopping the Labeling and Washing (Optimized Protocol for E. coli): This modified protocol helps to better preserve the HADA signal at the division septum, which can be lost due to PG hydrolase activity. a. Add one-tenth of the final volume of 10x sodium citrate buffer (pH 2.25) to the cell culture to stop cell growth and label incorporation. b. Perform washing steps at 4°C. First, wash the cells once with 1x sodium citrate buffer (pH 3.0). c. Follow with two washing steps with PBS (pH 7.4).

-

Fixation (Optional): Fix the cells with 3% paraformaldehyde.

-

Microscopy: Resuspend the cells in a small volume of PBS, mount them on a microscope slide, and visualize using a fluorescence microscope with a filter set appropriate for the excitation and emission wavelengths of HADA (e.g., DAPI channel).

Applications in Microbiology and Drug Development

The ability to visualize active peptidoglycan synthesis makes this compound a versatile tool with numerous applications:

-

Bacterial Growth and Division Studies: HADA labeling allows for the precise localization of new cell wall synthesis, providing insights into the mechanisms of bacterial elongation and division in a variety of species.

-

Antibiotic Research: Researchers can use HADA to assess the effects of antibiotics that target cell wall biosynthesis. A decrease or alteration in the HADA signal can indicate the efficacy of a drug in inhibiting peptidoglycan synthesis.

-

Screening for Novel Antimicrobials: HADA can be employed in high-throughput screening assays to identify new compounds that disrupt bacterial cell wall formation.

-

Biofilm Analysis: The dynamics of peptidoglycan synthesis within biofilms can be investigated using HADA, offering a better understanding of biofilm development and architecture.

-

Spore Formation: HADA has been used to probe active peptidoglycan synthesis during the process of spore formation.

References

A Technical Guide to HADA: A Fluorescent Probe for Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties, mechanism of action, and experimental applications of HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine), a blue fluorescent D-amino acid analog integral to the study of bacterial peptidoglycan synthesis.

Core Properties of HADA

HADA is a vital tool for real-time, in situ visualization of bacterial cell wall growth. Its utility stems from its ability to be metabolically incorporated into the peptidoglycan (PG) layer of live bacteria without significantly impacting cell growth or morphology.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of HADA are summarized below. This data is essential for designing experiments, preparing solutions, and configuring imaging equipment.

| Property | Value | Reference / Note |

| IUPAC Name | 3-(7-Hydroxy-2-oxo-2H-chromen-3-yl)-D-alanine | |

| Molecular Formula | C₁₃H₁₂N₂O₆·HCl | |

| Molecular Weight | 328.71 g/mol | |

| Excitation Maximum (λex) | ~405 nm | [1] |

| Emission Maximum (λem) | ~450 nm | |

| Molar Extinction Coeff. (ε) | 36,700 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.25 - 0.84 (Estimated) | Direct value for HADA is not published. This is an estimate based on structurally similar 7-hydroxycoumarin derivatives, which exhibit quantum yields in this range. It is expected that FDAAs retain similar quantum yields to their parent fluorophores. |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C, protected from light |

Mechanism of Incorporation into Peptidoglycan

HADA functions as a structural mimic of D-alanine, a key component of the peptide stems used to cross-link glycan strands in the bacterial cell wall. This mimicry allows it to be recognized and incorporated by specific enzymes responsible for peptidoglycan synthesis.

The incorporation occurs primarily through the activity of periplasmic transpeptidases.

-

D,D-Transpeptidases (Penicillin-Binding Proteins, PBPs): These enzymes are the primary route for HADA incorporation in many bacteria. They catalyze the formation of 4→3 cross-links in the peptidoglycan mesh by recognizing the D-Ala-D-Ala motif at the terminus of the pentapeptide stem of a lipid II precursor. HADA is incorporated in place of the terminal D-alanine.

-

L,D-Transpeptidases (LDTs): In some bacteria, particularly Gram-negative species like E. coli, LDTs provide an additional pathway for incorporation. These enzymes form 3→3 cross-links and can also incorporate HADA.

This enzymatic incorporation results in covalent labeling of the peptidoglycan at sites of active synthesis, which are typically concentrated at the septum in dividing cells and along the lateral walls during cell elongation.

Experimental Protocols

The following are generalized protocols for labeling Gram-negative and Gram-positive bacteria. Optimal conditions (HADA concentration, incubation time) may vary by species and growth rate and should be determined empirically.

General Stock Solution Preparation

-

To prepare a 50 mM stock solution, dissolve 2.1 mg of HADA (MW=328.7 g/mol , accounting for the HCl salt may slightly alter this) in 127.8 µL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Optimized Labeling Protocol for E. coli (Gram-Negative)

This protocol is optimized to improve the signal-to-noise ratio and preserve the septal labeling that can be lost due to PG hydrolase activity.

-

Cell Culture: Grow E. coli in a suitable medium (e.g., TSB or LB) at 37°C with shaking to the early- or mid-exponential growth phase (OD₆₀₀ ≈ 0.1-0.4).

-

Labeling: Add HADA from the stock solution directly to the growing culture to a final concentration of 250-500 µM.

-

Incubation: Incubate the culture for a desired period.

-

Short Pulse: 2-5 minutes to label active, nascent PG synthesis sites.

-

Long Pulse: 30 minutes or up to one generation time for uniform cell wall labeling.

-

-

Stop and Wash: To halt growth and remove unbound HADA, add 1/10th volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture.

-

Pellet the cells by centrifugation (e.g., 8000 x g, 1 min) at 4°C.

-

Discard the supernatant and wash the cells once with 1x sodium citrate buffer (pH 3.0).

-

Wash the cells twice with 1x Phosphate Buffered Saline (PBS), pH 7.4.

-

Fixation (Optional): Resuspend the cell pellet in a 3% paraformaldehyde solution in PBS and incubate for 15 minutes at room temperature, followed by washing with PBS.

-

Imaging: Resuspend the final cell pellet in a small volume of PBS. Mount the cells on an agarose pad (1-1.5% agarose in PBS) on a microscope slide.

-

Microscopy: Image the cells using fluorescence microscopy with a DAPI or similar filter set (e.g., ~405 nm excitation, ~450 nm emission). Use a phase-contrast channel to visualize cell morphology.

Labeling Protocol for S. aureus (Gram-Positive)

-

Cell Culture: Grow S. aureus in a suitable medium (e.g., TSB) at 37°C with shaking to the desired growth phase.

-

Labeling: Add HADA to the culture to a final concentration of 250 µM.

-

Incubation: Incubate for 30 minutes at 37°C with shaking.

-

Washing: Pellet the cells by centrifugation. Wash the cells twice with PBS (pH 7.4) to remove unbound dye.

-

Imaging: Resuspend the cells, mount on an agarose pad, and image as described for E. coli.

Conclusion

HADA is a powerful and versatile fluorescent probe that provides high-resolution spatial and temporal information about bacterial cell wall synthesis. Its straightforward application and robust labeling across diverse bacterial species make it an indispensable tool for fundamental microbiology research, antibiotic mechanism-of-action studies, and the development of novel antimicrobial agents. By understanding its core properties and the mechanisms governing its incorporation, researchers can effectively leverage HADA to gain deeper insights into the complex processes of bacterial growth and division.

References

Visualizing Bacterial Growth in Real-Time: An In-depth Technical Guide to HADA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of bacterial growth, cell division, and peptidoglycan (PG) synthesis is fundamental to microbiology and the development of novel antimicrobial agents. Traditional methods for visualizing these processes often involve cell fixation, which precludes the observation of dynamic events in live bacteria. HADA (3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrochloride) is a fluorescent D-amino acid (FDAA) that has emerged as a powerful tool for in-situ labeling of peptidoglycan in a wide range of bacterial species.[1][2] This blue fluorescent probe is incorporated into the bacterial cell wall by the same enzymes responsible for peptidoglycan biosynthesis, offering a specific and covalent tag to visualize sites of active cell wall synthesis and growth with minimal perturbation to the organism.[3][4] This technical guide provides a comprehensive overview of HADA hydrochloride, including its mechanism of action, key experimental protocols, and data presentation to facilitate its effective use in research and drug development.

Introduction to this compound

HADA is a derivative of the D-amino acid D-alanine, which is a natural component of the peptide side chains in bacterial peptidoglycan.[5] The fluorophore, a 7-hydroxycoumarin group, is attached to the D-alanine, allowing for visualization via fluorescence microscopy. Its small size allows it to penetrate the outer membrane of Gram-negative bacteria, making it a versatile tool for studying a broad spectrum of bacteria. HADA is efficiently incorporated into the peptidoglycan of diverse bacterial species at the sites of PG biosynthesis, resulting in strong peripheral and septal labeling without significantly affecting bacterial growth rates.

Physicochemical and Spectroscopic Properties

A clear understanding of the chemical and physical properties of HADA is crucial for its proper handling, storage, and application in experimental setups.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₃H₁₃ClN₂O₆ | |

| Molecular Weight | 328.71 g/mol | |

| Appearance | White to off-white solid powder | |

| Excitation Maximum (λex) | ~405 nm | |

| Emission Maximum (λem) | ~450 nm (Blue) | |

| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C as a solid or in solution. Avoid repeated freeze-thaw cycles. |

Mechanism of Action: Visualizing Peptidoglycan Synthesis

HADA's utility lies in its ability to hijack the bacterial cell wall synthesis machinery. The process of peptidoglycan synthesis and HADA incorporation can be visualized as a distinct signaling pathway.

As depicted, peptidoglycan precursors are synthesized in the cytoplasm and transported across the cell membrane. In the periplasm, Penicillin-Binding Proteins (PBPs), which are DD-transpeptidases, and in some bacteria, L,D-transpeptidases (LDTs), catalyze the cross-linking of peptide side chains to form the mature peptidoglycan mesh. HADA, being a D-amino acid analog, is recognized as a substrate by these transpeptidases and is incorporated into the growing peptidoglycan sacculus. This covalent incorporation ensures that the fluorescent signal is stable and localized to sites of new cell wall synthesis.

Experimental Protocols

The following are generalized protocols for labeling bacteria with HADA. Optimization of concentration and incubation time may be necessary for different bacterial species and growth conditions.

General Protocol for HADA Labeling of Gram-Positive and Gram-Negative Bacteria

This protocol is adapted from methodologies described for various bacteria, including S. aureus and E. coli.

Materials:

-

Log-phase bacterial culture

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Appropriate bacterial growth medium (e.g., TSB, LB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge and tubes

-

Fluorescence microscope with a DAPI filter set (or similar, e.g., ~405 nm excitation and ~450 nm emission)

Procedure:

-

Prepare HADA Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-50 mM. Store at -20°C, protected from light.

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in their optimal growth medium.

-

Labeling: Add the HADA stock solution to the bacterial culture to a final concentration of 0.25-1 mM. The optimal concentration may vary.

-

Incubation: Incubate the culture under normal growth conditions for a period ranging from 5 to 30 minutes. Shorter incubation times are suitable for pulse-labeling to visualize active growth zones, while longer incubations can label the entire cell wall.

-

Harvesting and Washing: Pellet the cells by centrifugation. Discard the supernatant and wash the cells 2-3 times with PBS (pH 7.4) to remove unincorporated HADA.

-

Imaging: Resuspend the final cell pellet in PBS or imaging medium and mount on a slide for observation under a fluorescence microscope.

Optimized Protocol for Preserving Septal Labeling in E. coli

In some bacteria like E. coli, the HADA signal at the division septum can be diminished due to the activity of PG hydrolases during sample processing. The following optimized protocol helps to better preserve this signal.

Additional Materials:

-

10x Sodium citrate buffer, pH 2.25

-

1x Sodium citrate buffer, pH 3.0

-

Ice

Procedure:

-

Follow steps 1-3 of the general protocol. A final concentration of 250 µM HADA and a 30-minute incubation is a good starting point for E. coli.

-

Inactivation of Hydrolases: After incubation, add one-tenth of the culture volume of 10x sodium citrate buffer (pH 2.25) to the cell culture.

-

Cold Washing: Immediately place the tube on ice and perform all subsequent centrifugation and washing steps at 4°C.

-

Wash the cells once with ice-cold 1x sodium citrate buffer (pH 3.0).

-

Wash the cells twice with ice-cold PBS (pH 7.4).

-

Proceed with imaging as described in the general protocol.

Data Presentation and Interpretation

The fluorescence signal from HADA incorporation directly correlates with the sites of active peptidoglycan synthesis. In rod-shaped bacteria like E. coli and B. subtilis, this is typically observed at the mid-cell during division (septal synthesis) and along the lateral walls during elongation. In pole-growing bacteria such as Agrobacterium tumefaciens, the signal is concentrated at a single pole.

| Bacterial Species | Typical HADA Labeling Pattern | Citation(s) |

| Escherichia coli | Sidewall and septal | |

| Bacillus subtilis | Sidewall and septal | |

| Staphylococcus aureus | Septal | |

| Mycobacterium smegmatis | Polar and septal | |

| Agrobacterium tumefaciens | Unipolar | |

| Streptomyces venezuelae | Polar |

Applications in Research and Drug Development

The ability to visualize bacterial growth in real-time has significant implications for both basic research and pharmaceutical development.

-

Elucidating Bacterial Growth Mechanisms: HADA labeling allows for the detailed study of cell division, morphogenesis, and the spatiotemporal dynamics of cell wall synthesis in diverse bacterial species.

-

Antibiotic Mechanism of Action Studies: The effect of antibiotics that target the cell wall can be directly visualized by observing changes in HADA incorporation patterns.

-

High-Throughput Screening: HADA can be used in high-throughput screening assays to identify new compounds that inhibit bacterial cell wall synthesis.

-

Studying Biofilm Formation: The growth and development of bacteria within biofilms can be monitored using HADA.

Conclusion

This compound is a versatile and powerful fluorescent probe for the real-time visualization of bacterial peptidoglycan synthesis. Its ease of use, broad applicability across different bacterial species, and minimal impact on cell viability make it an invaluable tool for researchers and drug development professionals. By providing a direct window into the dynamic process of bacterial growth, HADA facilitates a deeper understanding of fundamental bacterial biology and aids in the discovery of novel antimicrobial strategies.

References

- 1. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]

Understanding Peptidoglycan Synthesis: A Technical Guide to Using HADA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of peptidoglycan (PG) synthesis and the application of 7-hydroxycoumarin-amino-D-alanine (HADA), a fluorescent D-amino acid (FDAA), for its visualization and study. Peptidoglycan is an essential polymer that forms the bacterial cell wall, making its biosynthetic pathway a critical target for antibiotic development. Understanding the spatiotemporal dynamics of PG synthesis is paramount for discovering new antibacterial agents and overcoming resistance. HADA offers a robust, covalent labeling strategy to probe these dynamics in live bacteria with minimal perturbation.[1][2]

The Peptidoglycan Biosynthesis Pathway

Peptidoglycan, also known as murein, is a mesh-like macromolecule composed of glycan strands cross-linked by short peptides.[3] Its synthesis is a complex, multi-stage process that spans the cytoplasm, the cell membrane, and the periplasm (or extracellular space in Gram-positive bacteria).

-

Cytoplasmic Stage: The process begins with the synthesis of the soluble precursor, UDP-N-acetylmuramic acid (UDP-NAM), which is then appended with a pentapeptide chain (e.g., L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala in E. coli).

-

Membrane Stage: The UDP-NAM-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate, at the inner membrane, forming Lipid I. N-acetylglucosamine (NAG) is then added to form Lipid II, the complete monomeric subunit of peptidoglycan. This precursor is then flipped across the cytoplasmic membrane to the periplasmic face.

-

Periplasmic Stage: In the periplasm, two key reactions occur, catalyzed primarily by Penicillin-Binding Proteins (PBPs):

-

Transglycosylation: The disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains.

-

Transpeptidation: These glycan chains are cross-linked to form a rigid mesh. This reaction involves the formation of a peptide bond between the fourth position amino acid of one stem peptide and the third position amino acid of an adjacent stem, typically releasing the terminal D-alanine.

-

HADA: A Fluorescent D-Amino Acid Probe

HADA (HCC-amino-D-alanine) is a blue fluorescent probe specifically designed to study PG synthesis.[4] It consists of a 7-hydroxycoumarin fluorophore attached to the D-isomeric form of alanine.[1] This structure allows it to be recognized and processed by the bacterial cell wall synthesis machinery. At typical labeling concentrations (e.g., 500 µM), HADA has been shown to have no impact on bacterial growth rate or cell shape.

Data Presentation: Photophysical Properties of HADA

The selection of a fluorescent probe is dictated by its optical properties and compatibility with available microscopy equipment. HADA is typically excited with a violet light source and its emission is detected in the blue channel.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~405 nm | |

| Emission Maximum (λem) | ~450 nm | |

| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |

| Emission Color | Blue | |

| Common Microscope Channel | DAPI |

Mechanism of HADA Incorporation

Crucially, single D-amino acid-based probes like HADA are not incorporated through the cytoplasmic pathway into the Lipid II precursor. Instead, they are incorporated directly in the periplasm via the activity of transpeptidases (TPases). This includes both D,D-transpeptidases (the canonical PBPs) and, in bacteria that possess them like E. coli, L,D-transpeptidases.

These enzymes catalyze an exchange reaction where the terminal D-alanine of a pentapeptide stem is replaced by HADA. Therefore, the fluorescent signal from incorporated HADA directly reports on the localized activity of these cross-linking enzymes, which are associated with active sites of PG synthesis.

Experimental Protocols

Effective labeling with HADA requires careful attention to cell growth, probe concentration, incubation time, and washing steps. Insufficient washing can lead to high background fluorescence, obscuring the specific signal. Furthermore, PG hydrolase activity during sample preparation can remove the incorporated label, particularly from active sites like the division septum.

Optimized Protocol for E. coli (Long-Pulse Labeling)

This protocol is adapted from methodologies designed to preserve the HADA signal by inhibiting PG hydrolases with an acidic wash.

A. Materials & Reagents

-

Bacterial strain of interest (e.g., E. coli BW25113)

-

Growth medium (e.g., TSB or LB)

-

HADA stock solution (50 mM in DMSO, store at -20°C)

-

10x Sodium Citrate Buffer (pH 2.25, ice-cold)

-

1x Sodium Citrate Buffer (pH 3.0, ice-cold)

-

1x Phosphate-Buffered Saline (PBS, pH 7.4, ice-cold)

-

Agarose pads (1-1.5%) for microscopy

B. Procedure

-

Cell Culture: Inoculate an overnight culture of the bacterial strain. The next day, dilute the culture into fresh, pre-warmed medium and grow with shaking at 37°C to early exponential phase (OD₅₇₈ of ~0.1).

-

HADA Labeling: Add HADA stock solution to the cell culture to a final concentration of 250 µM. Incubate with shaking for 30 minutes at 37°C.

-

Stop Reaction & Acidic Wash: To stop growth and inhibit hydrolases, add 1/10th volume of ice-cold 10x sodium citrate buffer (pH 2.25) directly to the culture. Immediately place the tube on ice.

-

Harvesting & Washing:

-

Pellet the cells by centrifugation (e.g., 2 min at 16,000 x g, 4°C).

-

Carefully remove the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 1x sodium citrate buffer (pH 3.0).

-

Pellet the cells again.

-

Resuspend the pellet in 1 mL of ice-cold 1x PBS (pH 7.4). This step is crucial as HADA fluorescence is maximal at a neutral pH.

-

Repeat the PBS wash one more time.

-

-

Microscopy:

-

After the final wash, carefully remove the supernatant and resuspend the cell pellet in a small volume of PBS.

-

Spot ~1-2 µL of the cell suspension onto an agarose pad.

-

Image using fluorescence microscopy. Use a DAPI filter set for HADA. Recommended exposure times are ~100 ms for phase contrast and ~1 second for fluorescence.

-

Data Interpretation and Quantitative Analysis

The fluorescence signal from HADA labeling reveals the locations of active peptidoglycan cross-linking. In rod-shaped bacteria like E. coli or B. subtilis, short pulses typically show signals at the division septum and along the lateral walls, corresponding to cell division and elongation, respectively.

Data Presentation: Comparison of FDAA Probes

While HADA is a versatile probe, other FDAAs with different colors and properties are available. The choice of probe can significantly impact the labeling quality, often measured as the signal-to-noise ratio (SNR). The probe's size and charge affect its ability to cross the outer membrane of Gram-negative bacteria.

| FDAA Probe | Organism | Signal-to-Noise Ratio (SNR) | Notes |

| HADA (Blue) | E. coli | 6.3 | Good permeability and signal. |

| B. subtilis | 2.69 | Robust labeling. | |

| NADA (Green) | E. coli | 1.9 | Lower SNR than HADA. |

| B. subtilis | 1.55 | Lower SNR than HADA. | |

| TDL (Red) | E. coli | 1.07 | Very poor signal due to low outer membrane permeability. |

| B. subtilis | 2.91 | Strong signal; good for time-course experiments due to photostability. |

Data adapted from Kuru et al., 2015. SNR values are relative and depend on specific experimental and imaging conditions.

Applications in Drug Development

Visualizing PG synthesis with HADA provides a powerful tool for antibiotic research:

-

Mechanism of Action Studies: It allows researchers to visualize the direct impact of antibiotics on cell wall synthesis in real-time.

-

High-Throughput Screening: HADA labeling can be adapted for automated microscopy and flow cytometry to screen compound libraries for inhibitors of PG synthesis.

-

Identifying New Targets: By studying PG dynamics in various mutants or under different conditions, HADA can help elucidate novel or essential components of the cell wall synthesis machinery, presenting new targets for drug development.

By providing a direct, covalent label on the sites of active cell wall construction, HADA and other FDAAs have become indispensable tools for modern bacteriology and the ongoing search for novel antimicrobial therapies.

References

- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

HADA Hydrochloride: A Technical Guide to its Spectral Properties and Applications in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride is a fluorescent D-amino acid (FDAA) that has emerged as a powerful tool for the in situ labeling of peptidoglycan (PG) in live bacteria.[1][2] Its ability to be metabolically incorporated into the bacterial cell wall allows for the dynamic visualization of cell growth, division, and morphology with minimal perturbation.[3][4] This technical guide provides an in-depth overview of the spectral properties of HADA, detailed experimental protocols for its use in microscopy, and its applications in basic research and drug development.

Physicochemical and Spectral Properties

HADA hydrochloride is a blue fluorescent probe that is soluble in DMSO.[5] For optimal performance and to prevent degradation, it should be stored at -20°C in the dark. The key spectral and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~405 nm | |

| Emission Maximum (λem) | ~450 nm | |

| Molar Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |

| Molecular Weight | 328.71 g/mol | |

| Chemical Formula | C₁₃H₁₂N₂O₆·HCl | |

| Appearance | Blue solid | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C, protected from light |

Mechanism of Action: Labeling Bacterial Peptidoglycan

HADA's utility as a bacterial cell wall probe stems from its structural similarity to D-alanine, a key component of the peptide stems that cross-link glycan chains in peptidoglycan. This mimicry allows HADA to be recognized and incorporated by the enzymes responsible for PG synthesis. The process is primarily mediated by two types of transpeptidases:

-

D,D-transpeptidases (Penicillin-Binding Proteins, PBPs): These enzymes catalyze the formation of cross-links between adjacent peptide stems. PBPs recognize the D-amino acid structure of HADA and incorporate it into the growing peptidoglycan network.

-

L,D-transpeptidases (LDTs): In some bacteria, LDTs provide an alternative cross-linking mechanism. These enzymes also recognize and incorporate HADA into the cell wall.

This enzymatic incorporation results in the covalent labeling of sites of active peptidoglycan synthesis. Consequently, areas of cell elongation and septum formation during cell division exhibit strong fluorescence, providing a direct readout of bacterial growth dynamics.

Mechanism of HADA incorporation into the bacterial cell wall.

Experimental Protocols

The following protocols provide a general framework for labeling bacteria with HADA. Optimization may be required depending on the bacterial species and experimental conditions.

Standard Protocol for HADA Labeling

This protocol is suitable for most applications where general labeling of the cell wall is desired.

-

Culture Preparation: Grow bacterial cells in an appropriate liquid medium to the desired growth phase (typically exponential phase).

-

HADA Incubation: Add this compound to the bacterial culture to a final concentration of 250-500 µM. Incubate the cells at their optimal growth temperature for a duration corresponding to a fraction of their doubling time for pulse-labeling, or for one to two generations for uniform labeling.

-

Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

-

Resuspension and Washing: Carefully remove the supernatant and resuspend the cell pellet in phosphate-buffered saline (PBS) at pH 7.4. Repeat the washing step 2-3 times to remove unbound HADA and reduce background fluorescence.

-

Imaging: Resuspend the final cell pellet in PBS and mount the cells on an agarose pad for microscopy. Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for detecting the blue fluorescence of HADA (excitation ~405 nm, emission ~450 nm).

Optimized Protocol for Preserving Septal Signal

In some bacterial species, the HADA signal at the division septum can be lost due to the activity of PG hydrolases during sample processing. The following optimized protocol helps to preserve this signal.

-

Culture and Incubation: Follow steps 1 and 2 of the standard protocol.

-

Acidic Stop and Wash: To inactivate PG hydrolases, add a one-tenth volume of 10x sodium citrate buffer (pH 2.25) to the cell culture. Pellet the cells by centrifugation at 4°C.

-

Low pH Wash: Resuspend the cell pellet in 1x sodium citrate buffer (pH 3.0) and centrifuge again at 4°C.

-

PBS Washes: Wash the cell pellet twice with ice-cold PBS (pH 7.4) to restore the optimal pH for fluorescence.

-

Fixation (Optional): The cells can be fixed with a suitable fixative (e.g., 3% paraformaldehyde) before imaging.

-

Imaging: Proceed with imaging as described in the standard protocol.

Experimental workflow for HADA labeling of bacteria.

Applications in Drug Development

The essential role of peptidoglycan synthesis in bacterial survival makes it a prime target for antibiotic development. HADA provides a direct and quantitative method to assess the efficacy of compounds that inhibit cell wall biosynthesis.

Screening for Cell Wall Synthesis Inhibitors

HADA can be employed in high-throughput screening (HTS) campaigns to identify novel antibiotics. The principle of such an assay is based on the reduction of HADA incorporation in the presence of an effective inhibitor.

-

Assay Setup: Bacterial cells are incubated in a multi-well plate format in the presence of a library of test compounds.

-

HADA Labeling: After a defined incubation period with the compounds, HADA is added to all wells.

-

Signal Quantification: Following a subsequent incubation and washing steps, the fluorescence intensity in each well is measured using a plate reader.

-

Hit Identification: A significant decrease in fluorescence intensity compared to untreated controls indicates that the compound has inhibited peptidoglycan synthesis.

This approach allows for the rapid screening of large compound libraries to identify hits that specifically target the bacterial cell wall.

High-throughput screening workflow for cell wall synthesis inhibitors using HADA.

Conclusion

This compound is a versatile and robust fluorescent probe for studying bacterial cell wall dynamics. Its well-characterized spectral properties, straightforward labeling protocols, and direct mechanism of action make it an invaluable tool for researchers in microbiology and drug discovery. The ability to visualize active peptidoglycan synthesis in live cells provides critical insights into bacterial physiology and offers a powerful platform for the discovery of new antibiotics that target this essential pathway.

References

- 1. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]

- 4. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]

- 5. HADA | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]

An In-depth Technical Guide to HADA Hydrochloride: Chemical Structure, Properties, and Applications in Peptidoglycan Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-((R)-2-amino-2-carboxyethylcarbamoyl)-7-hydroxy-2-oxo-2H-chromen-1-ium chloride, commonly known as HADA hydrochloride. This fluorescent D-amino acid analog has emerged as a powerful tool for in situ labeling of peptidoglycan in live bacteria, enabling detailed studies of bacterial cell wall synthesis and dynamics.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule consisting of a 7-hydroxycoumarin fluorophore linked to a D-alanine moiety via an amide bond. The D-alanine component facilitates its recognition and incorporation into the bacterial peptidoglycan by cell wall synthesizing enzymes.[1] The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride | [1][2][3] |

| Synonyms | HCC-Amino-D-alanine hydrochloride, HADA HCl | [3] |

| CAS Number | 2253733-10-5 | |

| Molecular Formula | C₁₃H₁₃ClN₂O₆ | |

| Molecular Weight | 328.71 g/mol | |

| Canonical SMILES | C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC--INVALID-LINK--N.Cl | |

| Appearance | White to off-white solid powder |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~405 nm | |

| Emission Wavelength (λem) | ~450 nm | |

| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |

| Solubility | Soluble in DMSO (up to 125 mg/mL or 380.27 mM) | |

| Insoluble in water and ethanol | ||

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 2 years, -20°C for up to 1 year | |

| Purity | ≥98% (HPLC) |

Mechanism of Action: Incorporation into Peptidoglycan

HADA's utility as a probe for bacterial cell wall synthesis stems from its ability to be incorporated into the peptidoglycan layer by the cell's own enzymatic machinery. This process is primarily mediated by D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, in some bacteria, L,D-transpeptidases. These enzymes recognize the D-alanine structure of HADA and incorporate it into the peptide side chains of the peptidoglycan polymer. This covalent labeling allows for the direct visualization of active sites of cell wall synthesis.

Below is a simplified signaling pathway illustrating the incorporation of HADA into the bacterial peptidoglycan.

Caption: HADA incorporation into the peptidoglycan synthesis pathway.

Experimental Protocols

General Protocol for Bacterial Labeling with this compound

This protocol provides a general guideline for labeling both Gram-positive and Gram-negative bacteria. Optimization of incubation time and HADA concentration may be required for specific bacterial species and experimental conditions.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or appropriate culture medium

-

Microcentrifuge tubes

-

Microscope slides and coverslips

Procedure:

-

Prepare a stock solution of HADA: Dissolve this compound in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light.

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable liquid medium.

-

Labeling: Add the HADA stock solution to the bacterial culture to a final concentration of 0.25-1 mM. For example, add 2.5 µL of a 10 mM stock solution to 1 mL of culture for a final concentration of 25 µM. Incubation times can range from a few minutes for rapidly growing bacteria to longer periods for slower-growing species. A typical incubation is 30 minutes at 37°C with shaking.

-

Washing: Pellet the labeled cells by centrifugation (e.g., 5000 x g for 3 minutes).

-

Resuspend the cell pellet in fresh, pre-warmed PBS or culture medium to remove unincorporated HADA. Repeat the washing step two to three times.

-

Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.

-

Imaging: Visualize the labeled bacteria using a fluorescence microscope equipped with a DAPI or equivalent filter set (Excitation: ~405 nm, Emission: ~450 nm).

Optimized Protocol for Preserving HADA Label at Division Septa

This optimized protocol is designed to minimize the loss of HADA signal from sites of active cell division, where peptidoglycan turnover can be high.

Additional Materials:

-

10x Sodium citrate buffer (pH 2.25)

-

1x Sodium citrate buffer (pH 3.0)

-

Paraformaldehyde (PFA) for fixation (optional)

Procedure:

-

Follow steps 1-3 of the general protocol.

-

Stopping Growth and Label Incorporation: After incubation with HADA, add one-tenth of the culture volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the cell suspension.

-

Washing: Immediately pellet the cells by centrifugation at 4°C.

-

Wash the cell pellet once with ice-cold 1x sodium citrate buffer (pH 3.0).

-

Wash the cell pellet twice with ice-cold PBS (pH 7.4).

-

(Optional) Fixation: Resuspend the cells in 4% PFA in PBS and incubate for 20 minutes at room temperature. Wash the cells twice with PBS to remove the fixative.

-

Proceed with microscopy as described in the general protocol.

Caption: General experimental workflow for bacterial labeling with HADA.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the 7-hydroxycoumarin-3-carboxylic acid fluorophore, followed by its coupling to a protected D-alanine derivative, and concluding with a deprotection step.

Synthesis of 7-Hydroxycoumarin-3-carboxylic acid

This can be achieved via a Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine.

Coupling and Deprotection

The synthesis of HADA then proceeds through the following general steps:

-

Activation of 7-hydroxycoumarin-3-carboxylic acid: The carboxylic acid group of the coumarin is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester.

-

Coupling with protected D-alanine: The activated coumarin is reacted with a D-alanine derivative where the amino group is protected, such as N-α-Boc-L-α,β-diaminopropionic acid. The coupling reaction forms an amide bond.

-

Deprotection: The Boc protecting group is removed from the D-alanine moiety using a strong acid, such as trifluoroacetic acid (TFA), to yield the free amine.

-

Salt Formation: The final product is typically isolated as the hydrochloride salt.

Caption: Synthetic scheme for this compound.

Applications in Research and Drug Development

This compound has become an invaluable tool in microbiology and drug discovery for:

-

Visualizing bacterial growth and morphology: Tracking the sites of new cell wall insertion provides insights into bacterial growth patterns and the effects of mutations or environmental conditions on cell shape.

-

Studying cell division: HADA labeling allows for the visualization of septum formation during cell division.

-

Screening for antibiotics: The efficacy of antibiotics that target cell wall synthesis can be assessed by observing changes in HADA incorporation.

-

Investigating peptidoglycan remodeling: The dynamics of peptidoglycan turnover can be studied using pulse-chase experiments with HADA and other fluorescent D-amino acids.

Conclusion

This compound is a versatile and robust fluorescent probe for the in situ labeling of bacterial peptidoglycan. Its well-characterized chemical and spectral properties, along with straightforward labeling protocols, make it an accessible tool for a wide range of applications in bacteriology. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies of bacterial cell wall biology and for the development of novel antimicrobial agents.

References

Probing the Frontiers of Bacterial Discovery: A Technical Guide to Exploratory Studies with HADA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine hydrochloride (HADA), a fluorescent D-amino acid, in the exploratory study of novel bacteria. While not an antimicrobial agent itself, HADA serves as a powerful tool for elucidating fundamental bacterial processes, including cell wall biosynthesis, growth patterns, and morphological responses to external stimuli. Its ability to be incorporated into peptidoglycan without significantly affecting bacterial growth makes it an invaluable probe in the quest to understand and combat new and emerging bacterial threats.[1][2][3]

Core Principles of HADA in Bacterial Research

HADA is a blue fluorescent D-amino acid (FDAA) that is metabolically incorporated into the peptidoglycan (PG) layer of bacterial cell walls. This incorporation is mediated by the same enzymes that cross-link the peptide stems of peptidoglycan, namely D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some bacteria, L,D-transpeptidases. Because this process occurs at the sites of active cell wall synthesis, HADA provides a direct, real-time visualization of bacterial growth and division. Its high biocompatibility and specificity for peptidoglycan have established it as a cornerstone technique in microbiology.

Applications in Exploratory Studies of Novel Bacteria

The study of novel bacteria often begins with fundamental questions about their growth, morphology, and susceptibility to known antibiotics. HADA can be instrumental in answering these questions:

-

Elucidating Growth Dynamics and Morphology: By labeling the sites of new cell wall synthesis, HADA can reveal the growth patterns of uncharacterized bacteria, such as whether they grow apically, equatorially, or diffusely. This is crucial for understanding the basic biology of a new organism.

-

Assessing Antibiotic Susceptibility and Mechanism of Action: HADA can be used to quickly assess the impact of antibiotics that target peptidoglycan synthesis. A decrease in HADA fluorescence after treatment with a beta-lactam, for example, indicates that the drug is effectively inhibiting cell wall construction. This provides a rapid and visual method for screening antibiotic efficacy.

-

High-Resolution Imaging: HADA is suitable for advanced microscopy techniques, including super-resolution microscopy, allowing for unprecedented molecular-level analysis of peptidoglycan dynamics.

Quantitative Data from HADA-Based Experiments

The primary quantitative data derived from HADA experiments is fluorescence intensity, which correlates with the amount of new peptidoglycan synthesis. This can be used to compare the effects of different conditions or compounds on bacterial growth.

| Parameter | Description | Typical Measurement | Example Application |

| Fluorescence Intensity | Total or localized fluorescence from HADA incorporated into the cell wall. | Relative Fluorescence Units (RFU) from spectrofluorometry or pixel intensity from microscopy images. | Comparing the effect of a novel antibiotic on cell wall synthesis in a new bacterial isolate. A lower RFU would indicate inhibition. |

| Signal-to-Noise Ratio (SNR) | The ratio of the fluorescence signal from labeled bacteria to the background fluorescence. | Calculated from microscopy images. | Optimizing labeling conditions for a newly discovered bacterial species to ensure clear visualization. |

| Labeling Concentration | The concentration of HADA used for labeling. | Typically in the micromolar (µM) to millimolar (mM) range. | Determining the optimal HADA concentration that provides strong labeling without affecting the growth of the novel bacterium. |

| Pulse Duration | The length of time bacteria are exposed to HADA. | Can range from seconds to hours, depending on the experiment. | A short pulse can identify the most active growth zones, while a long pulse can label the entire cell wall. |

Experimental Protocols

General Protocol for HADA Labeling of Novel Bacteria

This protocol provides a starting point for labeling a newly isolated bacterium. Optimization of HADA concentration and incubation time is recommended for each new species.

-

Bacterial Culture Preparation:

-

Grow the novel bacterial strain to the desired growth phase (typically early to mid-exponential phase) in an appropriate liquid culture medium.

-

-

HADA Stock Solution Preparation:

-

Prepare a stock solution of HADA hydrochloride in dimethyl sulfoxide (DMSO). A typical concentration is 10 mM. Store the stock solution at -20°C.

-

-

Labeling Procedure:

-

Add the HADA stock solution directly to the bacterial culture to a final concentration typically ranging from 250 µM to 2 mM. The optimal concentration should be determined experimentally.

-

Incubate the culture with HADA for a duration appropriate for the research question. For rapidly growing bacteria, a pulse of 30 seconds to 5 minutes may be sufficient to label active growth zones. For slower-growing organisms or to label the entire cell wall, longer incubation times may be necessary.

-

Incubate under the normal growth conditions for the bacterium (e.g., 37°C with shaking).

-

-

Washing and Fixation:

-

To stop the labeling process, pellet the bacterial cells by centrifugation.

-

Remove the supernatant containing excess HADA.

-

Wash the cells by resuspending the pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) and pelleting again. Repeat this step 2-3 times to reduce background fluorescence.

-

(Optional) Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for imaging.

-

-

Microscopy:

-

Resuspend the final cell pellet in a small volume of PBS.

-

Mount the cells on a microscope slide or a suitable imaging dish.

-

Image the cells using a fluorescence microscope with appropriate filters for HADA (Excitation/Emission ≈ 405/450 nm).

-

Protocol for Assessing Antibiotic Effects on Peptidoglycan Synthesis

This protocol uses HADA to visualize the inhibitory effect of an antibiotic on cell wall synthesis.

-

Bacterial Culture and Antibiotic Treatment:

-

Grow the novel bacterial strain to the mid-exponential phase.

-

Treat the culture with the antibiotic of interest at a desired concentration (e.g., minimum inhibitory concentration, MIC).

-

Incubate for a predetermined time to allow the antibiotic to take effect.

-

-

HADA Labeling:

-

Add HADA to the antibiotic-treated culture as described in the general protocol.

-

Include a control culture that has not been treated with the antibiotic but is labeled with HADA.

-

-

Washing and Imaging:

-

Wash and prepare the cells for microscopy as described above.

-

Image both the antibiotic-treated and control samples.

-

-

Analysis:

-

Compare the fluorescence intensity and localization of HADA in the treated versus the control cells. A significant reduction in fluorescence in the treated sample indicates that the antibiotic inhibits peptidoglycan synthesis.

-

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptualization of these experimental processes, the following diagrams are provided.

General workflow for labeling novel bacteria with HADA.

Mechanism of HADA incorporation into the bacterial cell wall.

Conclusion

This compound is an indispensable tool for the exploratory analysis of novel bacteria. By providing a fluorescent readout of cell wall synthesis, it enables researchers to rapidly characterize fundamental aspects of bacterial physiology. The protocols and conceptual frameworks presented in this guide offer a robust starting point for leveraging HADA in the ongoing discovery and characterization of the microbial world, ultimately aiding in the development of new strategies to combat bacterial pathogens.

References

Methodological & Application

Application Notes and Protocols for HADA Hydrochloride Labeling of E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for probing bacterial cell wall synthesis and dynamics.[1][2] HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) is a blue fluorescent D-amino acid that is efficiently incorporated into the peptidoglycan (PG) of various bacterial species, including Escherichia coli.[3][4] This incorporation is mediated by D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases, which are involved in the final steps of PG cross-linking. By labeling sites of active PG synthesis, HADA allows for the visualization of bacterial growth, cell division, and morphology with minimal perturbation to the cells. These application notes provide a detailed protocol for labeling E. coli with HADA hydrochloride and offer insights into the underlying mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HADA labeling protocol in E. coli.